(2S,4S)-4-methyloxane-2-carboxylic acid
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Overview
Description
(2S,4S)-4-methyloxane-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its tetrahydropyran ring structure, which is a six-membered ring containing one oxygen atom. The presence of chiral centers at the 2nd and 4th positions adds to its complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-methyloxane-2-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 4-methyl-2H-pyran-2-one derivative, using a chiral rhodium or ruthenium catalyst. The reaction is usually carried out under mild conditions, with hydrogen gas as the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic resolution or fermentation. Enzymatic resolution uses specific enzymes to selectively convert one enantiomer of a racemic mixture into the desired product, while fermentation involves the use of genetically engineered microorganisms to produce the compound from simple sugars.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-methyloxane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methyl-2H-pyran-2-one, while reduction could produce 4-methyltetrahydro-2H-pyran-2-methanol.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-4-methyloxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the development of specialized materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4S)-4-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(2S,6S)-6-Methyltetrahydro-2H-pyran-2-carboxylic acid: Similar in structure but with a different substitution pattern.
4-Hydroxy-2-pyrones: Compounds with a similar ring structure but different functional groups.
Uniqueness
(2S,4S)-4-methyloxane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a carboxylic acid group and a methyl group on the tetrahydropyran ring. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2S,4S)-4-methyloxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFSTFJECGZRQ-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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